molecular formula C23H21NO4S B13389387 (R)-3-(Fmoc-amino)-4-(2-thienyl)butanoic Acid

(R)-3-(Fmoc-amino)-4-(2-thienyl)butanoic Acid

Cat. No.: B13389387
M. Wt: 407.5 g/mol
InChI Key: BESSJJJDKGERSD-UHFFFAOYSA-N
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Description

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a thiophene ring, and a butanoic acid backbone. It is often used in peptide synthesis and as an intermediate in the production of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Thiophene Introduction: The thiophene ring is introduced via a palladium-catalyzed coupling reaction.

    Butanoic Acid Formation: The butanoic acid backbone is constructed through a series of reactions including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and high throughput. The use of solid-phase synthesis techniques is common, where the compound is assembled on a resin and then cleaved off after the synthesis is complete.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Fmoc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and neurotransmission, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid: The enantiomer of the compound, with different biological activity.

    Fmoc-protected amino acids: Other amino acids with the Fmoc protecting group, used in peptide synthesis.

    Thiophene-containing amino acids: Compounds with similar thiophene rings, used in various chemical and biological applications.

Uniqueness

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid is unique due to its specific combination of a chiral center, Fmoc protection, and a thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in specialized research and industrial applications.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c25-22(26)13-15(12-16-6-5-11-29-16)24-23(27)28-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESSJJJDKGERSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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